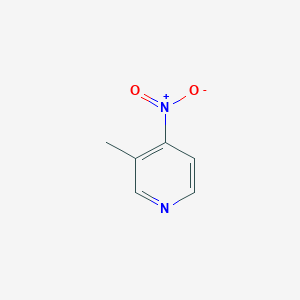

3-Methyl-4-nitropyridine

Description

Significance within Heterocyclic Chemistry

3-Methyl-4-nitropyridine belongs to the pyridine (B92270) family, a class of nitrogen-containing heterocyclic compounds that are fundamental building blocks in organic chemistry. ontosight.aimsu.edu The pyridine ring is a structural motif found in numerous pharmaceuticals, agrochemicals, and materials. ontosight.ainih.gov The specific arrangement of a methyl group at the 3-position and a nitro group at the 4-position on the pyridine ring gives this compound distinct chemical properties and reactivity.

The presence of the electron-withdrawing nitro group significantly influences the electronic structure of the pyridine ring, making it a key intermediate in the synthesis of more complex molecules. researchgate.net Nitropyridines, including this compound, are valuable precursors for creating a variety of substituted pyridines. The nitro group can be reduced to an amino group, which is a versatile functional group for further chemical transformations, or it can be displaced by other nucleophiles. nih.govresearchgate.net This reactivity makes nitropyridines crucial intermediates for developing bioactive molecules. nih.gov For instance, the general class of nitropyridines has been used to synthesize compounds studied as potential kinase inhibitors and for other biological activities. nih.gov

Overview of Historical and Contemporary Research Trajectories

Research into nitropyridines has a long history, focusing on methods of synthesis and their subsequent chemical reactions. A common and historically significant route to preparing certain nitropyridines involves the nitration of a pyridine precursor. orgsyn.org Often, this is achieved through the corresponding N-oxide. The synthesis of this compound is closely linked to its N-oxide, this compound 1-oxide. ontosight.aiorgsyn.org The N-oxide can be prepared by the nitration of 3-methylpyridine-1-oxide. orgsyn.org The subsequent removal of the oxygen atom from the N-oxide yields the target this compound.

Historically, methods for nitrating pyridines have been developed and optimized. One established method involves reacting the corresponding pyridine N-oxide with a mixture of sulfuric acid and fuming nitric acid. orgsyn.org More contemporary approaches have explored various nitrating agents and conditions to improve yields and regioselectivity. For example, research has investigated the use of dinitrogen pentoxide for the nitration of pyridines, proposing a mechanism involving a orgsyn.orgchemicalbook.com sigmatropic shift of the nitro group from the nitrogen to the 3-position of the ring. researchgate.netntnu.no

Contemporary research continues to leverage nitropyridines as versatile intermediates. They are employed in various coupling reactions, such as the palladium-catalyzed Mizoroki-Heck reaction, where nitroarenes react with dienes to form new carbon-carbon bonds. acs.org The ability to use cost-effective nitroarenes as substrates in such advanced synthetic methods highlights their ongoing importance. acs.org Research has also focused on the functionalization of the nitropyridine core, for instance, by using vicarious nucleophilic substitution to introduce alkyl groups, further expanding the diversity of accessible molecules. researchgate.net The trajectory of research has thus moved from foundational synthesis to the sophisticated application of these compounds as building blocks for highly functionalized and potentially bioactive molecules. nih.gov

Research Findings: Compound Properties

The following tables summarize key properties of this compound and its common precursor, this compound 1-oxide, as documented in chemical literature and databases.

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1678-53-1 | nih.gov |

| Molecular Formula | C₆H₆N₂O₂ | nih.gov |

| Molecular Weight | 138.12 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| DSSTox Substance ID | DTXSID60168372 | nih.gov |

Table 2: Properties of this compound 1-oxide

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1074-98-2 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₆H₆N₂O₃ | sigmaaldrich.comnih.gov |

| Molecular Weight | 154.12 g/mol | sigmaaldrich.compharmaffiliates.com |

| IUPAC Name | 3-methyl-4-nitro-1-oxidopyridin-1-ium | nih.gov |

| Physical Form | Powder, crystals, or chunks | sigmaaldrich.com |

| Melting Point | 136-138 °C | sigmaaldrich.com |

| Synonyms | this compound N-oxide, 4-Nitro-3-picoline 1-oxide | nih.gov |

Table of Compounds Mentioned

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-4-7-3-2-6(5)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAWSMUOLFSNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168372 | |

| Record name | 3-Picoline, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1678-53-1 | |

| Record name | 3-Methyl-4-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Picoline, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Picoline, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 3-Methyl-4-nitropyridine and its N-Oxide

The preparation of this compound N-oxide is a well-documented process, pivotal for accessing the target compound. The N-oxide is an important intermediate, often synthesized from 3-methylpyridine (B133936) (3-picoline).

Nitration of 3-Methylpyridine N-Oxide

The most common route to this compound N-oxide involves the direct nitration of 3-Methylpyridine N-oxide. orgsyn.org This electrophilic substitution is typically performed using a potent nitrating mixture. A standard laboratory procedure involves adding liquefied 3-methylpyridine-1-oxide to cold concentrated sulfuric acid, followed by the careful addition of fuming nitric acid. orgsyn.org The reaction mixture is then heated to initiate and sustain the reaction, which can be vigorous and require careful temperature control. orgsyn.org After the reaction is complete, the mixture is cooled and poured onto ice, and the product is precipitated by neutralization with a base like sodium carbonate. orgsyn.org

An alternative method utilizes potassium nitrate (B79036) in sulfuric acid as the nitrating agent, which is reported to shorten reaction times and create a more environmentally friendly process by avoiding the generation of large quantities of nitric acid fumes. google.com This method involves dissolving 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid and then adding a sulfuric acid solution of potassium nitrate at a controlled temperature, followed by heating to complete the reaction. google.com

| Precursor | Nitrating Agent | Conditions | Yield | Reference |

| 3-Methylpyridine-1-oxide | Fuming HNO₃ / H₂SO₄ | Heat to 100-105°C for 2 hours | ~62% (can be lower) | orgsyn.org |

| 2,3-Dimethylpyridine-N-oxide | KNO₃ / H₂SO₄ | Heat to 85-90°C for 1 hour | 92.3% | google.com |

Synthesis from Picoline N-Oxide Precursors

The necessary precursor, 3-Methylpyridine N-oxide (also known as 3-picoline N-oxide), is itself synthesized via the oxidation of 3-methylpyridine. orgsyn.orggoogle.com A common laboratory method for this oxidation involves treating freshly distilled 3-methylpyridine with 30% hydrogen peroxide in glacial acetic acid. orgsyn.org Other oxidizing agents such as perbenzoic acid have also been employed. orgsyn.org The synthesis of 3-picoline-N-oxide is a critical first step, as the N-oxide group activates the pyridine (B92270) ring for electrophilic nitration, specifically directing the nitro group to the 4-position. ntnu.no

Alternative Routes and Conditions for Nitration of Pyridines

Direct nitration of the pyridine ring is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. ntnu.noresearchgate.net Under typical nitrating conditions (sulfuric and nitric acid), the pyridine nitrogen is protonated, further deactivating the ring. researchgate.net Consequently, direct nitration often requires harsh conditions and gives low yields. ntnu.noresearchgate.net

To circumvent these challenges, various strategies have been developed. One significant method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion. ntnu.noresearchgate.net Subsequent treatment with aqueous sodium bisulfite leads to the formation of 3-nitropyridine (B142982) in good yield. ntnu.noresearchgate.net The mechanism for this transformation is believed to involve a Current time information in Bangalore, IN.nih.gov sigmatropic shift of the nitro group from the nitrogen to the C-3 position. researchgate.net

More recently, a dearomatization-rearomatization strategy has been introduced for the highly regioselective meta-nitration of pyridines under milder conditions. acs.org This protocol provides a platform for selective nitration at the meta-position of azines through a radical pathway, addressing a long-standing challenge in synthetic chemistry. acs.org For pyridines bearing strongly electron-donating groups like -OH or -NH₂, nitration can proceed in good yields, although the conditions must be carefully controlled. ntnu.nogoogle.com

| Pyridine Substrate | Nitrating Agent/Method | Position of Nitration | Key Features | Reference(s) |

| Pyridine | N₂O₅, then NaHSO₃ | 3-position | Forms N-nitropyridinium intermediate; Current time information in Bangalore, IN.nih.gov sigmatropic shift | ntnu.no, researchgate.net |

| Pyridine-N-oxide | Fuming HNO₃ / H₂SO₄ | 4-position | N-oxide activates the ring for electrophilic substitution | oc-praktikum.de |

| Pyridines/Quinolines | TBN / TEMPO / O₂ | meta-position | Dearomatization-rearomatization strategy via a radical pathway | acs.org |

| Pyridine-2,6-diamines | HNO₃ / Oleum | 3,5-positions | Anhydrous medium significantly increases yield over standard H₂SO₄ | google.com |

Mechanistic Studies of Reaction Pathways

Beyond synthesis, the reactivity of nitropyridines is a subject of significant mechanistic study, particularly concerning nucleophilic substitution reactions where a hydrogen atom is replaced.

Vicarious Nucleophilic Substitution (VNS) in Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a powerful type of nucleophilic aromatic substitution where a nucleophile displaces a hydrogen atom on an electron-deficient aromatic ring, such as a nitropyridine. wikipedia.orgpsu.edu This reaction is distinct from classical SₙAr reactions, which require a leaving group like a halogen. wikipedia.org In VNS, the nucleophile itself contains a leaving group at the nucleophilic center. organic-chemistry.org This methodology allows for the direct C-H functionalization of nitropyridines, typically at positions ortho or para to the activating nitro group. nih.govorganic-chemistry.org

The reaction is initiated by the addition of a carbanion, which bears a leaving group, to the electrophilic nitropyridine ring. nih.govacs.org This process works well for various nitropyridines, including 2-, 3-, and 4-nitropyridines. organic-chemistry.org

Adduct Formation and β-Elimination Processes

The mechanism of VNS is a two-step process. nih.govidexlab.com

Adduct Formation: The first step is the nucleophilic addition of a carbanion (containing a leaving group, X) to the nitroaromatic ring. This addition is typically rapid and reversible, forming a negatively charged σ-adduct, also known as a Meisenheimer-type adduct. nih.govorganic-chemistry.orgthieme-connect.com The addition occurs fastest at positions occupied by hydrogen. nih.gov

The rate-limiting step of the VNS reaction can be either the initial nucleophilic addition or the subsequent β-elimination, depending on the concentration of the base. nih.gov At low base concentrations, the β-elimination is typically the rate-limiting step, while at high base concentrations, the initial adduct formation can become rate-limiting. nih.gov Steric hindrance can also play a crucial role, potentially inhibiting the elimination step and leading to the isolation of the protonated Meisenheimer-type adduct instead of the final substitution product. nih.govacs.org

Steric and Electronic Influences on VNS Reactivity

Vicarious Nucleophilic Substitution (VNS) is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings, such as nitropyridines, without the need for a pre-existing leaving group. The reactivity and regioselectivity of VNS reactions on this compound are governed by both steric and electronic effects.

The nitro group at the C-4 position is a strong electron-withdrawing group, which significantly activates the pyridine ring towards nucleophilic attack. youtube.com This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the potential sites for VNS are C-2, C-5, and C-6.

Steric Effects: The methyl group at the C-3 position introduces steric hindrance, which can disfavor nucleophilic attack at the adjacent C-2 position. wikipedia.orgoup.com Consequently, nucleophiles will preferentially attack the less sterically encumbered positions. This further supports the likelihood of attack at the C-5 and C-6 positions. The combination of electronic activation by the nitro group and steric hindrance from the methyl group leads to a predicted regioselectivity favoring the C-5 position for VNS reactions.

Reissert-Kaufmann-Type Reactions and Regioselectivity

The Reissert-Kaufmann reaction and its variations are classic methods for the functionalization of nitrogen-containing heterocycles like pyridine. wikipedia.org The reaction typically involves the treatment of the pyridine N-oxide with an acyl halide and a cyanide source, leading to the introduction of a cyano group at the C-2 position.

A study on the Reissert-Kaufmann-type reaction of this compound N-oxide provided specific insights into the regioselectivity of this transformation. When this compound N-oxide was subjected to the reaction conditions, the cyano group was introduced selectively at the C-2 position, rather than the sterically less hindered C-6 position.

This outcome was attributed to the hyperconjugation effect of the 3-methyl group, which stabilizes the transition state leading to C-2 cyanation. The resulting 2-cyano-3-methyl-4-nitropyridine can be quantitatively hydrolyzed to 4-nitropicolinic acid, demonstrating a novel route to nitropyridinecarboxylic acids.

Table 1: Regioselectivity in the Reissert-Kaufmann-Type Reaction of this compound N-oxide

| Reactant | Reagent | Position of Cyanation | Predominant Product | Reference |

| This compound N-oxide | Cyanide source | C-2 | 2-Cyano-3-methyl-4-nitropyridine |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridine Ring Systems

The Nucleophilic Aromatic Substitution (SNAr) mechanism is a primary reaction pathway for pyridines bearing strong electron-withdrawing groups. youtube.com The nitro group on this compound makes the ring highly electrophilic and susceptible to attack by nucleophiles, particularly at the ortho and para positions relative to the nitro group (C-2 and C-6, and C-5). youtube.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The stability of this complex is crucial, and it is enhanced by the presence of the nitro group.

In nitropyridine systems, the nitro group itself can act as a leaving group (nucleofuge), especially when no other conventional leaving groups like halogens are present. Studies on 3-R-5-nitropyridines have shown that the non-activated nitro group can be selectively substituted by various anionic sulfur, nitrogen, and oxygen nucleophiles. For this compound, this implies that nucleophiles could potentially attack the C-4 position, leading to the displacement of the nitro group. The regioselectivity of the attack—whether at C-2/C-6 or at C-4—would depend on the nature of the nucleophile and the reaction conditions. For instance, in reactions of 2-methyl-3-nitropyridines with thiols, the nitro group at C-3 was selectively substituted.

Intramolecular Nitro Group Migration Mechanisms

Nitro group migrations, while not as common as other rearrangements, are known transformations in aromatic chemistry and can be powerful tools in synthesis. wikipedia.org Research into the nitration of pyridines with dinitrogen pentoxide followed by treatment with sodium bisulfite has shed light on a potential mechanism for nitro group migration. orgsyn.org The results from these studies suggest that the migration occurs via a youtube.com sigmatropic shift. orgsyn.org This type of pericyclic reaction involves the concerted movement of the nitro group from the nitrogen atom of an N-nitro-dihydropyridine intermediate to a carbon atom on the ring.

In other contexts, such as the rhodium-catalyzed synthesis of 3-nitroindoles from β-nitro styryl azides, the nitro group has been shown to have a high migratory aptitude, surpassing that of other groups like benzoyl, sulfonyl, and phenyl groups. wikipedia.org While this reaction occurs in a different molecular system, it underscores the capability of the nitro group to participate in intramolecular rearrangements. These findings suggest that under specific thermal or catalytic conditions, the nitro group in this compound or its intermediates could potentially undergo migration, leading to isomeric products.

Oxidative Amination Reactions

Oxidative amination provides a direct route to introduce amino groups onto a molecular framework. For nitropyridines, several methods have been explored. The reaction of 3-nitropyridines with liquid ammonia (B1221849) at low temperatures is reported to yield a mixture of isomers. orgsyn.org However, a more selective method for the amination of 3-nitropyridine has been developed by conducting the reaction at room temperature. orgsyn.org

Another approach involves Vicarious Nucleophilic Substitution (VNS) with aminating agents. For example, the reaction of 4-methyl-3-nitropyridine (B1297851) with hydroxylamine (B1172632) and potassium hydroxide (B78521) in the presence of a zinc chloride catalyst leads to amination. orgsyn.org These methods are applicable to the this compound system for the synthesis of aminopyridine derivatives, which are valuable building blocks in medicinal chemistry. The regioselectivity would be dictated by the principles of VNS, likely favoring the C-5 position.

Catalytic Mechanisms in Functionalization (e.g., Palladium-mediated processes)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds. The nitro group in this compound can serve as a versatile handle in such transformations.

Denitrative Cross-Coupling: The nitro group can function as a leaving group in palladium-catalyzed reactions. A notable example is the denitrative Mizoroki-Heck reaction, where nitroarenes are coupled with buta-1,3-dienes. This reaction, typically employing a Pd(acac)2/BrettPhos catalyst system, allows for the formation of new carbon-carbon bonds at the position of the nitro group, offering a powerful strategy for derivatization. This methodology could be applied to this compound to synthesize complex aryl-substituted dienes.

Nitro Group as a Synthetic Precursor: The nitro group can be transformed into other functionalities under catalytic conditions. A palladium-catalyzed procedure has been developed for the direct N-methylation of nitroarenes using methanol (B129727) as the methylating agent. This process effectively reduces the nitro group and installs a methylamino group in its place.

Coupling at Other Positions: If this compound were further substituted with a halogen (e.g., 2-chloro-3-methyl-4-nitropyridine), the halogen could be selectively targeted in palladium-catalyzed reactions like the Suzuki coupling for C-C bond formation, as demonstrated on analogous dichloronitropyridine systems.

Table 2: Examples of Palladium-Catalyzed Functionalization of Nitroarenes

| Reaction Type | Catalyst System | Transformation | Application for this compound | Reference(s) |

| Denitrative Mizoroki-Heck | Pd(acac)2 / BrettPhos | Nitroarene + Diene → Aryl-substituted diene | C-C bond formation at the C-4 position | |

| Reductive N-Methylation | Pd(OAc)2 / Custom Ligand | Nitroarene + Methanol → N-Methyl-arylamine | Conversion of the C-4 nitro group to a methylamino group | |

| Suzuki Coupling | Palladium catalyst | Aryl Halide + Boronic Acid → Biaryl | C-C bond formation at a halogenated position (e.g., C-2, C-6) |

Derivatization and Functionalization Strategies

The unique substitution pattern of this compound provides a platform for diverse derivatization strategies, leveraging the reactivity conferred by the nitro group.

Reduction of the Nitro Group: One of the most common strategies is the reduction of the nitro group to an amino group. This transformation yields 4-amino-3-methylpyridine, a versatile intermediate. The resulting amine can undergo a wide range of reactions, such as acylation, alkylation, and diazotization, or serve as a nucleophile in coupling reactions. For example, in the synthesis of bioactive molecules, a reduced nitro group on a pyridine ring was acylated and used in subsequent intramolecular reactions to build complex heterocyclic systems.

Nucleophilic Substitution of the Nitro Group: As discussed, the nitro group itself can be displaced by strong nucleophiles. This allows for the direct introduction of various functional groups at the C-4 position. The reaction of nitropyridines with thiols to form thioethers is a prime example of this strategy.

Functionalization via C-H Activation and Cross-Coupling: The activated pyridine ring can be a substrate for modern coupling reactions. Palladium-catalyzed denitrative coupling reactions, such as the Mizoroki-Heck reaction, utilize the nitro group as a leaving group to form new C-C bonds. This allows for the direct arylation or vinylation of the C-4 position.

Building Blocks for Bioactive Molecules: Nitropyridines are key precursors in the synthesis of pharmaceuticals. For instance, derivatives of 2-chloro-5-methyl-3-nitropyridine (B188117) have been used to create potent inhibitors of Janus kinase 2 (JAK2). Similarly, 2,6-dichloro-3-nitropyridine (B41883) was a starting material for glycogen (B147801) synthase kinase-3 (GSK3) inhibitors. These synthetic routes showcase a general strategy: selective nucleophilic substitution of halogens, followed by reduction of the nitro group and further elaboration. These established pathways can be adapted for this compound to generate libraries of novel compounds for biological screening.

Introduction of Cyano Groups and Carboxylic Acid Formation

The introduction of cyano groups and the subsequent formation of carboxylic acids are important transformations for creating valuable synthetic intermediates. For instance, 3-nitropyridine can react with cyanoacetic acid under alkaline conditions to generate 3-nitro-4-acetic acid pyridine. chembk.com This compound, a white crystalline powder, is soluble in alcohols and esters but insoluble in water. chembk.com It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals. chembk.com

Another key transformation is the oxidation of the methyl group of 2-chloro-5-methyl-3-nitropyridine to a carboxylic acid. nih.gov This resulting carboxylic acid can then be coupled with aromatic amines to form amide derivatives, which have shown potential as Janus kinase 2 (JAK2) inhibitors. nih.gov

Alkylation and Arylation of Nitropyridine Scaffolds

The alkylation and arylation of nitropyridine scaffolds provide pathways to a diverse range of substituted pyridine derivatives.

Alkylation:

A transition-metal-free alkylation of electrophilic nitropyridines can be achieved through vicarious nucleophilic substitution. acs.org This reaction involves the interaction of sulfonyl-stabilized carbanions with nitropyridines, leading to C-H alkylation. The process proceeds through the formation of a Meisenheimer-type adduct, followed by base-induced elimination of sulfinic acid. acs.org While methyl and primary alkyl groups are readily introduced, the reaction with secondary carbanions, such as that of isopropyl phenyl sulfone, may not yield the alkylated product due to steric hindrance. acs.org

Arylation:

The arylation of nitropyridines can be accomplished through several methods. One approach involves a palladium-catalyzed denitrative Mizoroki-Heck reaction between nitroarenes and buta-1,3-dienes, which efficiently synthesizes 1,4-diaryl-1,3-butadienes. acs.org This reaction demonstrates high functional group tolerance and provides moderate to excellent yields. acs.org Another method is the palladium-catalyzed denitrative N-arylation of nitroarenes with N-H heteroarenes, offering a route to N-arylated heterocycles. rsc.org Additionally, a non-metallo-organic process using triflic anhydride (B1165640) N-activation allows for the selective 4-arylation of pyridines. nih.gov For saturated azacycles, a palladium(II)-catalyzed C(sp3)–H coupling with boronic acids enables α-arylation. nih.gov

Amination and Alkylamination of Nitropyridine Derivatives

The introduction of amino and alkylamino groups to nitropyridine derivatives is a critical step in the synthesis of many biologically active compounds.

A practical, one-pot procedure for the amination of nitropyridones involves silylation followed by coupling with primary amines. acs.org This method has been successfully demonstrated on a kilogram scale. acs.org The reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to a mixture of products, including an unexpected nitro-group migration product, particularly in polar aprotic solvents. clockss.org

Oxidative amination of 3-nitropyridines with n-butylamine and diethylamine (B46881) can selectively produce 2-alkylamino-5-nitropyridines under specific reaction conditions. ntnu.no Furthermore, the reaction of 2-chloro-5-nitropyridine (B43025) with ammonia in the presence of a copper(I) oxide catalyst is an alternative route to 2-amino-5-nitropyridine.

The electrochemical reduction of 3-nitropyridines in an acidic solution provides a method for preparing 3-aminopyridines. google.com This method is particularly effective for unsubstituted 3-nitropyridine and 4-amino or 4-alkylamino-3-nitropyridine derivatives. google.com

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the pyridine ring, followed by cross-coupling reactions, is a powerful strategy for introducing a wide array of substituents.

Halogenation:

The halogenation of pyridine and its derivatives can be achieved under various conditions. For instance, benzene (B151609) reacts with chlorine or bromine in the presence of a catalyst like aluminum chloride or iron to produce halogenated benzenes. libretexts.org In the presence of UV light, benzene can undergo an addition reaction with chlorine or bromine. libretexts.org The halogenation of methylbenzene can result in substitution on either the aromatic ring or the methyl group, depending on the reaction conditions. libretexts.org

A specific example is the preparation of 3-bromo-4-methylpyridine (B15001) from 4-methyl-3-nitropyridine. This process involves the reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction where the amino group is replaced by bromine. google.com

Cross-Coupling Reactions:

Halogenated nitropyridines are valuable substrates for various cross-coupling reactions. For example, 2,6-dichloro-3-nitropyridine can undergo successive Suzuki coupling with an aryl group and nucleophilic substitution with an aminoethylamine fragment. nih.gov The resulting intermediate can then be further modified to synthesize inhibitors of glycogen synthase kinase-3 (GSK3). nih.gov

A palladium-catalyzed denitrative Mizoroki-Heck reaction has been developed for the coupling of nitroarenes with buta-1,3-dienes, yielding 1,4-diaryl-1,3-butadienes. acs.org This reaction employs a Pd(acac)2/BrettPhos catalyst system and demonstrates broad applicability with diverse nitroarenes and dienes. acs.org

Synthesis of Fused Heterocyclic Systems from Nitropyridine Precursors

Nitropyridine derivatives serve as versatile precursors for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules.

One approach involves the thermal cyclization of 4-azido-3-nitropyridines, generated from the corresponding 4-chloro-3-nitropyridines, to form pyridofuroxans. Similarly, the decomposition of 2-azido-3-nitropyridines can yield pyridofuroxans.

Another strategy is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, such as ammonia or ammonium (B1175870) acetate. nih.gov This reaction provides access to nitropyridines and nitroanilines that are otherwise difficult to synthesize. nih.gov

Furthermore, nitropyridine derivatives have been utilized in the synthesis of various fused systems, including:

Tetrahydro-4H-pyrazolo[1,5-a] chembk.comorgsyn.orgdiazepin-4-ones nih.gov

Quinazolino[3,4-a]quinazolin-6-ones rsc.org

Azabenzimidazoles acs.org

Derivatization for Enhanced Optical or Biological Response

The derivatization of the this compound scaffold is a key strategy for modulating its optical and biological properties.

For Biological Response:

Nitropyridine derivatives have been extensively explored for their potential as bioactive molecules. For example:

Substituted 3-nitropyridines have been used to synthesize inhibitors of semicarbazide-sensitive amine oxidase (SSAO). nih.gov

Derivatives of 2-chloro-5-methyl-3-nitropyridine have been developed as potent inhibitors of Janus kinase 2 (JAK2). nih.gov

Novel heterocyclic compounds derived from 2,6-dichloro-3-nitropyridine have shown inhibitory activity against glycogen synthase kinase-3 (GSK3). nih.gov

Nitropyridine-linked 4-arylidenethiazolidin-4-ones, synthesized from 2-amino-5-nitropyridine, have been investigated as potential anticancer agents. nih.gov

For Optical Response:

The synthesis of (E,E)-1,4-diarylbutadienes from nitroarenes and buta-1,3-dienes highlights the potential for creating compounds with interesting optical properties, as these structures are key components in optical devices like liquid crystals and fluorescent probes. acs.org

High-Resolution Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation of this compound, offering a non-destructive means to probe its molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FTIR and Raman) are pivotal in providing a comprehensive electronic and structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy identifies the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13), within the molecule. The chemical shifts, signal multiplicities, and coupling constants derived from NMR spectra allow for the precise assignment of each atom in the molecular structure.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region typically shows three signals. The proton at the C-2 position (H-2) and the proton at the C-6 position (H-6) often appear as doublets due to coupling with the adjacent H-5 proton. The H-5 proton, in turn, appears as a doublet of doublets, coupling with both H-2 and H-6. The methyl group protons (CH₃) at the C-3 position characteristically appear as a singlet in the upfield region of the spectrum.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 9.05 | s |

| H-5 | 7.64 | d |

| H-6 | 8.76 | d |

| CH₃ | 2.65 | s |

Note: Data represents typical values and may vary based on solvent and experimental conditions. s = singlet, d = doublet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected for the aromatic carbons and one for the methyl carbon. The carbon atom attached to the nitro group (C-4) is significantly deshielded and appears at a characteristically downfield chemical shift. The other pyridine ring carbons (C-2, C-3, C-5, C-6) resonate at positions influenced by the substituents and their position relative to the nitrogen atom. The methyl carbon (CH₃) signal is found in the far upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 154.2 |

| C-3 | 135.5 |

| C-4 | 152.0 |

| C-5 | 122.9 |

| C-6 | 147.2 |

| CH₃ | 17.6 |

Note: Data represents typical values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of the molecule's bonds. youtube.com These methods are complementary and provide a detailed fingerprint of the functional groups present.

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups. Key absorptions include the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are typically strong and found in the 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring appear in the 1600-1400 cm⁻¹ region. The C-N stretching vibration and various bending modes are found at lower wavenumbers.

Table 3: Selected FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3100-3000 | Aromatic C-H stretching |

| ~1525 | Asymmetric NO₂ stretching |

| ~1600, ~1470 | Pyridine ring C=C and C=N stretching |

| ~1350 | Symmetric NO₂ stretching |

| ~850 | C-N stretching |

Note: Values are approximate and represent characteristic regions for the assigned vibrations.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In this compound, the symmetric stretch of the nitro group often gives a strong Raman signal. The breathing modes of the pyridine ring are also prominent features in the Raman spectrum. While a complete Raman analysis for this specific molecule is not widely published, the technique is crucial for studying related compounds like this compound-N-oxide, where it helps in assigning internal and external vibrational modes. researchgate.net

Table 4: Expected Raman Spectral Features for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~1350 | Symmetric NO₂ stretching (strong) |

| ~1000 | Pyridine ring breathing mode |

| ~3060 | Aromatic C-H stretching |

| ~1600 | Pyridine ring stretching |

Note: These are expected characteristic bands based on the molecular structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic properties of this compound have been investigated using UV-Vis spectroscopy, providing a window into its molecular orbital energies and electronic transitions.

The UV-Vis spectrum of molecules like this compound is characterized by specific electronic transitions. These transitions involve the movement of an electron from a lower energy orbital to a higher energy one. Key transitions include:

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically characterized by high molar absorptivities. libretexts.org

n → π* transitions: This type of transition moves an electron from a non-bonding orbital to an antibonding π* orbital and generally has a lower molar absorptivity. libretexts.org

In addition to these, charge transfer (CT) bands are a significant feature in the electronic spectra of many nitroaromatic compounds. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) are common in metal complexes, but intramolecular charge transfer can also occur in organic molecules. These CT bands are typically very intense and broad. libretexts.org For instance, the intense purple color of potassium permanganate (B83412) (KMnO4) in water is due to an LMCT band around 530 nm. libretexts.org The presence of a nitro group (an electron-withdrawing group) and a methyl group (an electron-donating group) on the pyridine ring can facilitate intramolecular charge transfer.

| Transition Type | Typical Molar Absorptivity (ε) | Solvent Effect |

|---|---|---|

| π → π | ~10,000 L mol⁻¹ cm⁻¹ | Red shift (to longer wavelengths) with increasing solvent polarity. libretexts.org |

| n → π | <2,000 L mol⁻¹ cm⁻¹ | Blue shift (to shorter wavelengths) with increasing solvent polarity. libretexts.org |

| Charge Transfer (CT) | ≥50,000 L mol⁻¹ cm⁻¹ | Solvent dependent. libretexts.org |

Solvatochromism describes the change in a substance's color, and therefore its UV-Vis absorption or emission spectrum, when dissolved in different solvents. This phenomenon is a powerful tool for studying the electronic structure and polarity of molecules. The interaction between the solute and solvent molecules can alter the energy levels of the ground and excited states.

For polar molecules, an increase in solvent polarity often leads to a stabilization of the excited state, resulting in a red shift (bathochromic shift) of the absorption maximum. Conversely, a blue shift (hypsochromic shift) can occur if the ground state is more stabilized by the solvent. The study of solvatochromic shifts in related compounds like 4-nitropyridine (B72724) N-oxide has shown the significant role of the solvent's hydrogen-bond donation (HBD) capability. nih.gov For non-HBD solvents, dispersion interactions become more important. nih.gov Experimental data on methyl orange, for example, revealed that solvent polarity causes a broadening and redshift of the main absorption band, with the effect depending on the solvent's proton-donating or -accepting nature. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₆H₆N₂O₂. nih.gov The calculated molecular weight is approximately 138.12 g/mol . nih.gov Electron ionization mass spectrometry of related isomers like 4-methyl-3-nitropyridine shows a molecular ion peak corresponding to this mass. nist.gov For the related compound this compound 1-oxide, the molecular formula is C₆H₆N₂O₃, with a molecular weight of 154.12 g/mol . sielc.comsigmaaldrich.com

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₆H₆N₂O₂ | 138.12 nih.gov | 1678-53-1 nih.gov |

| This compound 1-oxide | C₆H₆N₂O₃ | 154.12 sielc.comsigmaaldrich.com | 1074-98-2 sielc.comsigmaaldrich.com |

Solid-State Structural Analysis and Crystal Engineering

The arrangement of molecules in the solid state is fundamental to understanding a material's physical and chemical properties.

Single Crystal X-ray Diffraction (XRD) Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.gov It allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.

For the related compound, this compound 1-oxide (POM), single crystals have been grown and their structures determined by XRD. researchgate.net These studies provide detailed information about the crystal system, space group, and unit cell dimensions. For instance, one study on a POM crystal reported a P 21 21 21 space group with cell parameters a = 21.3830 Å, b = 6.1278 Å, and c = 5.1462 Å. nih.gov

| Compound | Crystal System | Space Group | Cell Parameters |

|---|---|---|---|

| This compound 1-oxide | Orthorhombic | P 21 21 21 nih.gov | a = 21.3830 Å, b = 6.1278 Å, c = 5.1462 Å, α = β = γ = 90° nih.gov |

Single-crystal XRD not only provides the crystal packing but also the precise conformation and stereochemistry of the individual molecules within the crystal lattice. researchgate.net The analysis reveals the planarity of the pyridine ring and the orientation of the methyl and nitro substituents relative to the ring. The determination of these structural parameters is crucial for understanding the molecule's reactivity and its interactions in biological systems or materials applications. The study of chloroantimonate(III) compounds, for example, demonstrates how the geometry and distortions of coordination polyhedra can be elucidated. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Crystal Structure

The crystal structure of 3-Methyl-4-nitropyridine 1-oxide (POM), a derivative of this compound, has been determined through single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. researchgate.netchemicalbook.com The specific space group has been identified as P2₁2₁2₁, a common non-centrosymmetric space group for chiral molecules, and the point group is 222. researchgate.netchemicalbook.com The absence of a center of symmetry is a crucial factor for its observed nonlinear optical properties. researchgate.net

The methyl group located at the meta position relative to the nitro group plays a significant role in preventing a centrosymmetric arrangement in the crystal lattice, without altering the fundamental electronic properties of the molecule. researchgate.net The crystal structure is further defined by a network of weak supramolecular interactions. chemicalbook.com

Detailed lattice parameters for this compound 1-oxide are provided in the table below.

| Crystal System | Space Group | Point Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Orthorhombic | P2₁2₁2₁ | 222 | 21.3830 | 6.1278 | 5.1462 | 90.00 | 90.00 | 90.00 |

| Data sourced from PubChem and Boomadevi et al. (2004). researchgate.netnih.gov |

High-quality single crystals of this compound 1-oxide (POM) have been successfully grown using the solvent evaporation technique. researchgate.net This method is one of the simplest and most common approaches for obtaining single crystals from a solution. mit.eduresearchgate.net

The process for growing POM crystals involves the following steps:

Purification: The starting material is purified by recrystallization, a process that was repeated twice to enhance the purity, which is essential for growing high-quality crystals. researchgate.net Ethyl methyl ketone was utilized for this recrystallization. researchgate.net

Solvent Selection: Acetone (B3395972), a solvent with a dipole moment of 2.86 Debye, was selected for the crystal growth. researchgate.net

Solution Preparation: A saturated solution of the purified POM was prepared in acetone at 38 °C. researchgate.net The solution was then filtered through a fine-pore filter paper to remove any undissolved particles. researchgate.net

Crystal Growth: Good quality, transparent seed crystals were first obtained by allowing the solvent to evaporate slowly at room temperature. researchgate.net Subsequently, a large, high-quality seed crystal was suspended by a nylon thread in a 500 ml saturated solution of POM, which was maintained a few degrees above its saturation temperature to ensure homogenization. researchgate.net The slow evaporation of the acetone leads to a supersaturated state, from which the single crystal grows over time. researchgate.netmit.edu Using this method, crystals with dimensions of 1.1 × 0.8 × 0.4 cm³ have been obtained. researchgate.net

Slow evaporation is advantageous as it allows for the gradual formation of the crystal lattice, which tends to produce larger and higher-quality crystals by minimizing nucleation sites and defects. mit.eduresearchgate.net

Advanced Research Applications and Functional Material Development

Applications in Nonlinear Optics (NLO)

Nonlinear optics (NLO) is a field of study that investigates the behavior of light in materials where the polarization density responds non-linearly to the electric field of the light. This phenomenon is typically observed at very high light intensities, such as those produced by lasers. wikipedia.org Materials with strong NLO properties are essential for a range of technologies, including frequency conversion, optical switching, and data storage.

The N-oxide derivative of 3-Methyl-4-nitropyridine, This compound-1-oxide (POM) , has emerged as a significant organic NLO material. acs.orgaip.org Its molecular design and crystalline structure are tailored to exhibit substantial second-order NLO effects.

Development of Electro-Optic Materials in Visible and Near-Infrared Regions

POM has been successfully developed and investigated as an electro-optic material. Single crystals of POM, grown from solution, have been characterized for their physical and electro-optic properties. aip.org The electro-optic coefficients, which quantify the change in the refractive index of a material in response to an applied electric field, have been measured for POM at a wavelength of 6328 Å (632.8 nm), falling within the visible spectrum. aip.org The determination of these coefficients is crucial for the application of POM in devices like optical modulators.

Optimization for High Nonlinear Optical Coefficients and Optical Damage Threshold

A key focus in the development of NLO materials is the optimization of their nonlinear optical coefficients and their resistance to laser-induced damage. POM has been shown to be a highly efficient material for second-harmonic generation (SHG), a process where light of a certain frequency is converted to light with twice the frequency. aip.org The efficiency of this process is directly related to the magnitude of the second-order nonlinear optical susceptibility.

Furthermore, a high optical damage threshold is a critical requirement for practical NLO materials, as they are often subjected to high-intensity laser beams. While specific damage threshold values for POM require further investigation, the general criteria for a good NLO candidate include a high laser damage threshold. iastate.edu

Engineering for Phase-Matching Properties

Phase-matching is a critical condition for efficient second-harmonic generation. It requires the fundamental and second-harmonic waves to travel at the same phase velocity through the nonlinear medium. Research has demonstrated that POM crystals can achieve phase-matched second-harmonic generation. aip.org This property allows for a cumulative build-up of the second-harmonic signal over the length of the crystal, leading to high conversion efficiency. The ability to grow large, high-quality single crystals of POM is instrumental in achieving and utilizing these phase-matching properties. acs.orgaip.org

Design of Non-Centrosymmetric Crystal Systems

For a material to exhibit second-order NLO effects like SHG, its crystal structure must be non-centrosymmetric. iastate.edu This means that the crystal lacks a center of inversion symmetry. While the related molecule, 4-nitropyridine (B72724) N-oxide (NPO), crystallizes in a centrosymmetric space group and is therefore NLO-inactive in the solid state, POM crystallizes in a non-centrosymmetric space group. acs.org The addition of the methyl group at the 3-position effectively disrupts the symmetry of the crystal lattice, a key design principle in creating effective NLO materials. The crystal structure of POM has been determined, confirming its non-centrosymmetric nature which is essential for its NLO activity. acs.orgnih.gov

Role as Intermediates in Pharmaceutical and Agrochemical Synthesis

Beyond its applications in materials science, this compound and its derivatives are valuable building blocks in the synthesis of complex organic molecules with biological activity.

Precursors for Bioactive Heterocyclic Systems

Nitropyridines, including this compound, are considered valuable precursors for a diverse range of bioactive heterocyclic systems. nih.govnih.gov The pyridine (B92270) ring is a "privileged structural motif" in drug design, appearing in numerous pharmaceuticals. nih.gov The nitro group in nitropyridines is highly versatile; it facilitates reactions with nucleophiles and can be transformed into other functional groups like amino groups. nih.gov This chemical reactivity allows for the construction of more complex fused heterocyclic systems, which are often the core structures of antitumor, antiviral, and anti-neurodegenerative agents. nih.govnih.gov

The synthetic utility of nitropyridines extends to the creation of compounds with potential applications as herbicides and insecticides. nih.gov For instance, substituted 3-nitropyridines have been used as starting materials for the synthesis of inhibitors for enzymes like semicarbazide-sensitive amine oxidase (SSAO). nih.gov The high reactivity of the nitro group and the stability of the pyridine core make compounds like 4-Methyl-3-nitropyridine (B1297851) a preferred intermediate for chemical manufacturers. nbinno.com

Intermediate in the Synthesis of Specific Drug Candidates (e.g., Omeprazole (B731), Esomeprazole Precursors)

This compound and its N-oxide derivative are crucial intermediates in the industrial synthesis of proton pump inhibitors (PPIs) like omeprazole and esomeprazole. These drugs are widely used to treat acid-related gastrointestinal disorders.

The synthesis of the pyridine moiety of omeprazole often starts from 3,5-lutidine. This is converted to its N-oxide, which then undergoes nitration to yield 3,5-dimethyl-4-nitropyridine (B1356629) 1-oxide. google.comepo.orggoogleapis.com This intermediate is then subjected to a series of reactions, including methoxy (B1213986) substitution and subsequent manipulations of the methyl groups, to form the final pyridine component required for coupling with the benzimidazole (B57391) part of omeprazole. google.comresearchgate.netgoogleapis.com

The N-oxide form of the pyridine is advantageous for the nitration and subsequent substitution reactions, leading to higher yields. googleapis.com The nitro group is a key functional group that facilitates the introduction of the methoxy group at the 4-position of the pyridine ring.

The following table outlines a general synthetic sequence for an omeprazole precursor starting from a substituted pyridine.

| Starting Material | Key Intermediate | Final Pyridine Moiety |

| 3,5-Lutidine | 3,5-Dimethyl-4-nitropyridine 1-oxide google.comchemicalbook.com | 2-Chloromethyl-4-methoxy-3,5-lutidine google.com |

Catalytic and Reaction Engineering Applications

Beyond its role in medicinal chemistry, this compound and related compounds find applications in the broader field of organic synthesis and reaction engineering.

Applications in Directed Organic Synthesis

Nitropyridines are valuable substrates in various organic transformations, allowing for the synthesis of complex molecules that may be difficult to access through other routes. nih.gov The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, making it a versatile tool for introducing a range of functional groups. mdpi.com

For example, 1-methyl-3,5-dinitro-2-pyridone, a related nitropyridine, serves as a synthetic equivalent of the unstable nitromalonaldehyde (B3023284) in three-component ring transformations to produce other nitropyridines and nitroanilines. nih.gov This demonstrates the utility of nitropyridines in "scrap and build" strategies for constructing new cyclic systems.

Influence on Intramolecular Charge Transfer Processes in Reactions

The electronic properties of this compound, specifically the presence of the electron-donating methyl group and the strongly electron-withdrawing nitro group on the pyridine ring, can influence intramolecular charge transfer (ICT) processes. While specific studies on the ICT properties of this compound itself are not extensively detailed in the provided context, the general principles of ICT in donor-acceptor substituted aromatic systems are well-established. These properties can be crucial in the design of molecules for applications in nonlinear optics and as fluorescent probes. The photophysical properties of derivatives can be tuned by altering the substituents on the pyridine ring.

Development of Advanced Analytical Methodologies

The continual evolution of analytical chemistry provides powerful tools for the comprehensive characterization of chemical compounds. For a substance like this compound, with its potential applications in various research fields, the development of robust and sensitive analytical methods is paramount. These methods are crucial for ensuring purity, identifying and quantifying impurities, and studying its behavior in biological systems. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two such cornerstone techniques that offer the precision and resolution required for these demanding tasks.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a reliable High-Performance Liquid Chromatography (HPLC) method is a fundamental step in the analytical characterization of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, a general approach to method development can be extrapolated from established practices for related nitropyridine and picoline derivatives. A reverse-phase (RP-HPLC) method is typically the preferred starting point due to its versatility and applicability to a wide range of organic molecules.

A hypothetical, yet scientifically grounded, RP-HPLC method for the analysis of this compound would likely involve a C18 column, which is a common stationary phase for the separation of non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The selection of the buffer and its pH can be critical in achieving optimal separation, especially if the analyte or its impurities have ionizable groups. For instance, a phosphate (B84403) buffer at a slightly acidic pH could be employed to ensure consistent retention times and peak shapes.

The detection of this compound can be effectively achieved using a UV detector, leveraging the chromophoric nitro group and the pyridine ring which absorb light in the UV-visible spectrum. The selection of an appropriate wavelength, likely around the compound's absorption maximum, is crucial for maximizing sensitivity.

A typical starting point for method development could involve the following parameters, which would then be optimized for resolution, peak shape, and run time:

| Parameter | Suggested Starting Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an optimized wavelength (e.g., 270 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table represents a hypothetical starting point for HPLC method development for this compound based on methods for similar compounds.

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), would be the subsequent and necessary step to ensure the method is accurate, precise, linear, specific, and robust for its intended purpose, such as purity assessment or quantification.

Ultra-Performance Liquid Chromatography (UPLC) for Impurity Isolation

For the critical task of identifying and isolating impurities in this compound, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. UPLC systems utilize columns with sub-2 µm particle sizes, which leads to a dramatic increase in resolution, sensitivity, and speed of analysis. This enhanced resolving power is particularly beneficial for separating closely eluting impurities that might co-elute and remain undetected with conventional HPLC methods.

The development of a UPLC method for impurity profiling of this compound would likely build upon the principles of the HPLC method but with adaptations for the smaller particle size columns and higher operating pressures. A C18 or a specialized column with alternative selectivity, such as a phenyl-hexyl column, could be employed to achieve the desired separation of the main component from its potential process-related impurities or degradation products.

The faster analysis times offered by UPLC are not only economically advantageous in a quality control setting but also beneficial in research and development for rapid screening of reaction conditions and stability studies. The increased sensitivity of UPLC is crucial for detecting and quantifying impurities at very low levels, which is often a requirement for regulatory submissions.

A representative UPLC method for impurity isolation could feature the following parameters:

| Parameter | Suggested UPLC Condition |

| Column | Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm |

| Mobile Phase A | 0.05% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Detection | UV-PDA (Photodiode Array) for spectral analysis of impurities |

| Injection Volume | 1-5 µL |

| Column Temperature | 35 - 45 °C |

This table outlines a potential UPLC method for impurity analysis of this compound, leveraging the technology's high resolution and sensitivity.

The use of a photodiode array (PDA) detector is highly recommended in conjunction with UPLC for impurity analysis as it provides spectral information for each peak, aiding in the initial identification of unknown impurities and assessing peak purity.

Application in Pharmacokinetic Studies

While there is currently a lack of published pharmacokinetic studies specifically investigating this compound, the development of sensitive and specific analytical methods is a critical prerequisite for any such research. Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system, are essential for evaluating its potential as a therapeutic agent or understanding its toxicological profile.

The HPLC and UPLC methods described previously could be adapted for the analysis of this compound and its potential metabolites in biological matrices such as plasma, urine, or tissue homogenates. A significant challenge in bioanalysis is the complexity of the sample matrix, which can interfere with the detection of the analyte. Therefore, a robust sample preparation technique, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), would need to be developed and optimized to isolate the compound of interest from endogenous components.

For pharmacokinetic applications, coupling the liquid chromatography system to a mass spectrometer (LC-MS or LC-MS/MS) is the gold standard. This combination provides unparalleled sensitivity and selectivity, allowing for the detection and quantification of the parent compound and its metabolites at very low concentrations (ng/mL or even pg/mL levels). A multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer would offer the specificity required to distinguish the analyte from the complex biological background.

The development of such a validated bioanalytical method would enable researchers to investigate key pharmacokinetic parameters, including:

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

Half-life (t½): The time required for the concentration of the compound in the body to be reduced by half.

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Metabolite profiling: The identification and quantification of metabolic products.

Although no specific data is available for this compound, the analytical frameworks are well-established and could be readily applied to explore its pharmacokinetic profile in future preclinical studies.

Future Research Directions and Emerging Trends in 3 Methyl 4 Nitropyridine Research

The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. For a compound like 3-Methyl-4-nitropyridine, future research is poised to unlock its full potential, moving beyond foundational characterization to sophisticated applications. The emerging trends focus on cleaner synthesis, predictive design, advanced materials, and deeper biological understanding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.